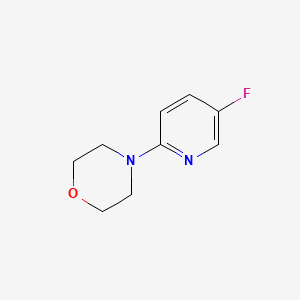

4-(5-Fluoropyridin-2-yl)morpholine

描述

Significance of Fluorinated Pyridine (B92270) and Morpholine (B109124) Scaffolds in Medicinal Chemistry Research

The strategic incorporation of fluorinated pyridine and morpholine scaffolds is a well-established practice in medicinal chemistry, aimed at optimizing the biological activity and pharmacokinetic profiles of drug candidates.

The morpholine heterocycle is a cornerstone in the design of bioactive molecules and is featured in a multitude of approved and experimental drugs. nih.gov Its prevalence is due to its advantageous physicochemical, biological, and metabolic properties, as well as its straightforward synthetic accessibility. nih.gov Often classified as a "privileged structure," the morpholine ring is a versatile building block that can be readily introduced into molecules. nih.gov Its presence can enhance solubility, a critical factor for drug absorption, and its ability to be modified allows chemists to fine-tune the biological activity of a molecule, leading to increased potency and selectivity. biosynce.com The morpholine moiety can be an integral part of a molecule's pharmacophore, contributing to selective affinity for a wide range of biological receptors and enzyme active sites. nih.govjchemrev.com Furthermore, it can modulate pharmacokinetic and pharmacodynamic properties, often improving a compound's metabolic stability and bioavailability. researchgate.netacs.org

Fluorinated pyridines are another critical component in the medicinal chemist's toolkit. The pyridine ring itself is a key structural motif in over 7,000 medicinally important molecules and is found in a significant percentage of FDA-approved drugs. rsc.orgmdpi.com The introduction of fluorine atoms into organic compounds, including pyridine, can lead to dramatic changes in biological activity. iajps.comnih.gov This is attributed to fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond. mdpi.com The substitution of fluorine can influence a molecule's conformation, pKa, membrane permeability, and metabolic pathways. acs.org Specifically, fluorination can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and modulate lipophilicity, which in turn affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govmdpi.com The combination of fluorine's properties with the pyridine scaffold has led to the development of numerous successful agrochemicals and pharmaceuticals. semanticscholar.org Research has shown that introducing a fluorine atom can significantly improve the antibacterial activity of pyridine-based compounds, possibly by altering the electron density of the pyridine ring to improve target binding or cell penetration. nih.gov

The convergence of these two privileged scaffolds—morpholine and fluorinated pyridine—results in a molecular framework with a high potential for desirable drug-like properties.

Rationale for Investigation into 4-(5-Fluoropyridin-2-yl)morpholine Derivatives as Probes in Chemical Biology

The rationale for investigating this compound and its derivatives as probes in chemical biology stems directly from the advantageous properties conferred by the fluorinated pyridine and morpholine moieties. Chemical probes are small molecules used to study and manipulate biological systems, and they require high potency, selectivity, and well-understood mechanisms of action.

The combination of the morpholine ring, which can improve solubility and pharmacokinetic properties, with a fluorinated pyridine scaffold, which can enhance target affinity and metabolic stability, creates a promising foundation for the development of such probes. nih.govnih.gov Derivatives of this core structure are synthesized and evaluated for their potential to interact with specific biological targets.

A pertinent example is the development of a derivative, 4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM), which was synthesized and labeled with fluorine-18 (B77423) to serve as a positron emission tomography (PET) tracer. nih.gov This radiolabeled probe was designed to visualize the Leucine-rich repeat kinase 2 (LRRK2) in the brain, a protein implicated in Parkinson's disease. nih.gov The study demonstrated that FIPM had a high binding affinity for LRRK2, showcasing the utility of the fluorinated pyridine-morpholine scaffold in creating highly specific imaging agents for chemical biology research. nih.gov

Furthermore, the synthesis of various derivatives, such as those with additional substitutions on the pyridine or morpholine rings, allows for the exploration of a wide range of biological activities. Studies have reported the synthesis of related compounds for evaluation as antibacterial and antifungal agents. iajps.com The this compound structure also serves as a key intermediate in the synthesis of more complex molecules for various research applications. chemshuttle.comsmolecule.com This broad utility underscores the importance of this scaffold in generating novel molecular tools to probe biological processes.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(5-fluoropyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBKOFJFVMVGBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693201 | |

| Record name | 4-(5-Fluoropyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287217-51-9 | |

| Record name | 4-(5-Fluoropyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 5 Fluoropyridin 2 Yl Morpholine and Analogues

General Strategies for Morpholine (B109124) Synthesis and Functionalization

The morpholine scaffold is a prevalent feature in many biologically active compounds, leading to the development of diverse synthetic routes. semanticscholar.orge3s-conferences.org These methods often begin with simple, readily available precursors and employ various catalytic systems to achieve the desired heterocyclic structure.

Synthesis from 1,2-Amino Alcohols

A common and direct approach to morpholine synthesis involves the use of 1,2-amino alcohols. chemrxiv.orgchemrxiv.org These precursors contain the requisite nitrogen and oxygen atoms in the correct 1,2-relationship for cyclization. One redox-neutral protocol converts 1,2-amino alcohols to morpholines in one or two steps using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. chemrxiv.orgorganic-chemistry.org This method is notable for its ability to achieve clean monoalkylation of the amine. chemrxiv.org

Another strategy involves the reaction of 1,2-amino alcohols with an α-phenylvinylsulfonium salt, which leads to the formation of stereodefined C-substituted morpholines in very good yields. organic-chemistry.org Furthermore, enantiomerically pure amino alcohols can be used to produce cis-3,5-disubstituted morpholines through a multi-step synthesis where a key step is a Palladium-catalyzed carboamination reaction. nih.govnih.gov Chiral 1,2-amino alcohols are valuable starting materials, and methods have been developed for their asymmetric synthesis, for instance, from arylglyoxals using a pseudoephedrine auxiliary, which can then be converted to morpholine derivatives. nih.gov

Approaches Involving Aziridines and Epoxides

Aziridines and epoxides serve as versatile three-membered ring precursors for the synthesis of morpholines. These strained rings can be opened by suitable nucleophiles, leading to the formation of the six-membered morpholine ring.

A highly regio- and stereoselective strategy for the synthesis of substituted morpholines involves the SN2-type ring opening of activated aziridines with halogenated alcohols in the presence of a Lewis acid. The resulting haloalkoxy amine intermediate then undergoes a base-mediated intramolecular cyclization to afford the morpholine product in high yield and enantioselectivity. nih.gov A gold(I)-catalyzed tandem reaction of aziridines and propargyl alcohols provides a convenient method for constructing morpholine derivatives. This process involves a nucleophilic ring-opening of the aziridine, followed by a 6-exo-dig cyclization and double bond isomerization, all facilitated by a single gold(I) catalyst. rsc.org

Epoxides are also valuable starting materials. For instance, the Corey-Chaykovsky epoxidation reaction can be used to create an epoxide which is then subjected to a ring-opening reaction to form a key intermediate in the synthesis of morpholine-containing compounds. mdpi.com

Palladium-Catalyzed Reactions in Morpholine Formation

Palladium catalysis has emerged as a powerful tool in the synthesis of morpholines, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. researchgate.net A key strategy is the palladium-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide, which is a crucial step in a four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. e3s-conferences.orgnih.govnih.gov This approach allows for the generation of morpholine products as single stereoisomers in moderate to good yields. nih.gov

Another palladium-catalyzed method is the hydroamination reaction, which is the key step in a stereoselective synthesis of 2,5-disubstituted and 2,3,5-trisubstituted morpholines from carbamate-protected aziridines. nih.gov Additionally, a base-free Pd(DMSO)₂(TFA)₂ catalyst facilitates a Wacker-type aerobic oxidative cyclization of alkenes to synthesize various six-membered nitrogen heterocycles, including morpholines. organic-chemistry.org Palladium N-heterocyclic carbene complexes have also been successfully employed as pre-catalysts in the Buchwald-Hartwig amination of morpholine with aryl chlorides. researchgate.net

| Catalyst/Reagent | Starting Material(s) | Product Type | Key Features |

| Palladium catalyst | Substituted ethanolamine derivative, aryl/alkenyl bromide | cis-3,5-disubstituted morpholines | Stereospecific, single stereoisomer products nih.govnih.gov |

| Palladium catalyst | Carbamate-protected aziridines, unsaturated alcohols | 2,5-disubstituted and 2,3,5-trisubstituted morpholines | Stereoselective hydroamination nih.gov |

| Pd(DMSO)₂(TFA)₂ | Alkenes | Morpholines and other N-heterocycles | Base-free, aerobic oxidative cyclization organic-chemistry.org |

| Palladium N-heterocyclic carbene complexes | Morpholine, aryl chlorides | N-arylated morpholines | Buchwald-Hartwig amination researchgate.net |

Photoredox-Catalyzed Functionalization of Morpholine Rings

Photoredox catalysis offers a modern and powerful approach for the direct functionalization of saturated heterocyclic cores like morpholine under mild reaction conditions. princeton.edu This methodology allows for the introduction of various substituents onto the morpholine ring, often by targeting C-H bonds. nih.gov

Through the use of metallaphotoredox catalysis, functionalities such as aryl, alkyl, fluoro, trifluoromethyl, and amino groups can be directly installed on the morpholine ring. princeton.edu For example, a photoredox iterative strategy has been developed for the selective and rapid bifunctionalization of heterocyclic saturated rings, including morpholine. princeton.edu This approach provides direct access to medicinally relevant polyfunctionalized core structures. princeton.edu The functionalization can be selective, for instance, monoarylation at the less hindered α-C−H bond adjacent to the nitrogen atom in a morpholine derivative has been demonstrated. princeton.edu

Incorporation of Fluorinated Pyridine (B92270) Moieties

The introduction of fluorine into organic molecules, particularly into heterocyclic systems like pyridine, can significantly alter their physicochemical and biological properties. nih.gov This has led to a strong interest in developing methods for the synthesis of fluorinated pyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr) Routes to Fluoropyridine-Morpholine Conjugates

Nucleophilic aromatic substitution (SNAr) is a primary method for attaching a morpholine ring to a fluorinated pyridine. In this reaction, the fluorine atom on the pyridine ring acts as a leaving group and is displaced by the nitrogen atom of morpholine, which serves as the nucleophile. The reactivity of halopyridines in SNAr reactions is often dependent on the position of the halogen and the nature of the nucleophile. sci-hub.se

For the synthesis of compounds like 4-(5-Fluoropyridin-2-yl)morpholine, a common starting material is 2,5-difluoropyridine. The fluorine atom at the 2-position of the pyridine ring is generally more susceptible to nucleophilic attack than the fluorine at the 5-position. This regioselectivity allows for the selective substitution of the 2-fluoro substituent by morpholine. The reaction is typically carried out in a suitable solvent, and the conditions can be optimized to achieve high yields. acs.org

The success of the SNAr reaction can be influenced by several factors, including the solvent, temperature, and the presence of a base. While forcing conditions are sometimes required for SNAr reactions on less activated rings, the presence of the nitrogen atom in the pyridine ring activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. bath.ac.ukresearchgate.net

| Substrate | Nucleophile | Product | Key Reaction |

| 2,5-Difluoropyridine | Morpholine | This compound | Nucleophilic Aromatic Substitution (SNAr) |

| 2-Fluoropyridine derivatives | Various nucleophiles | 2-Substituted pyridine derivatives | Nucleophilic Aromatic Substitution (SNAr) acs.org |

| Methyl 3-nitropyridine-4-carboxylate | Fluoride anion | Methyl 3-fluoropyridine-4-carboxylate | Nucleophilic Aromatic Substitution (SNAr) researchgate.net |

Transition Metal Catalysis in Fluoropyridine Scaffold Construction

The construction of fluoropyridine scaffolds, central to the structure of this compound and its analogues, frequently employs transition metal-catalyzed cross-coupling reactions. These methods offer efficient and selective ways to form key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly prominent in this field. These reactions facilitate the formation of a C-C bond between a fluorinated pyridine derivative and another aromatic or heteroaromatic ring system. For instance, in the synthesis of a complex analogue, a key step involves the coupling of a boronic ester derivative, 6-fluoro-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine, with a protected iodinated indazole. nih.gov This reaction, catalyzed by a palladium complex, directly connects the fluoropyridine-morpholine moiety to another heterocyclic system, demonstrating the power of this methodology in building complex molecular architectures. nih.gov

The versatility of transition metal catalysis extends to various coupling partners and catalyst systems. Metals like palladium, copper, and iron are instrumental in constructing diverse C-X bonds (where X can be C, N, O, S, etc.), which is crucial for creating libraries of analogues for structure-activity relationship (SAR) studies. nih.gov The reactivity of substrates like chloroquinoxalines in transition metal-catalyzed reactions highlights the broad applicability of these methods to nitrogen-containing heterocycles. nih.gov

Furthermore, rhodium-catalyzed C-H functionalization has emerged as a powerful technique for synthesizing multisubstituted 3-fluoropyridines. This approach allows for the direct coupling of α-fluoro-α,β-unsaturated oximes with alkynes, providing a regioselective route to the desired fluoropyridine core. researchgate.net Such advancements in C-H activation offer more atom- and step-economical routes to these valuable scaffolds. chimia.chchimia.ch

Table 1: Examples of Transition Metal-Catalyzed Reactions in Fluoropyridine Analogue Synthesis

| Reaction Type | Catalyst/Reagents | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 6-fluoro-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine and an iodinated indazole derivative | A complex fluoropyridine-morpholine-indazole analogue | nih.gov |

Radiosynthesis Approaches for Fluorinated Pyridine-Morpholine Analogues

The development of positron emission tomography (PET) tracers based on the fluorinated pyridine-morpholine scaffold requires specialized radiosynthesis techniques to incorporate the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). The direct nucleophilic radiofluorination of electron-rich aromatic systems like pyridine is a significant challenge. rsc.org

A common strategy involves a late-stage nucleophilic aromatic substitution (SₙAr) reaction on a precursor molecule. For the radiosynthesis of [¹⁸F]FIPM, a complex analogue of this compound, a precursor with a suitable leaving group is treated with dry [¹⁸F]fluoride. nih.gov The process begins with the production of [¹⁸F]fluoride ion, which is then dried azeotropically with the aid of a potassium carbonate/Kryptofix222 complex. The [¹⁸F]fluorination reaction is carried out by heating the precursor with the dried [¹⁸F]F⁻ complex in a solvent like dimethyl sulfoxide (B87167) (DMSO) at high temperatures. nih.gov

In many cases, the precursor molecule contains protecting groups that must be removed after the radiofluorination step. For the synthesis of [¹⁸F]FIPM, an N-trityl protecting group on the indazole moiety is removed using a strong acid like hydrochloric acid (HCl) at an elevated temperature. nih.gov Following deprotection, the crude reaction mixture is neutralized and purified using High-Performance Liquid Chromatography (HPLC) to isolate the final radiolabeled product with high radiochemical purity. nih.gov The entire automated process, including fluorination, deprotection, and purification, can be completed within approximately 100 minutes. nih.gov

Alternative approaches for radiofluorinating pyridines are also being explored. One novel method involves the direct fluorination of a pyridine N-oxide precursor, which can facilitate fluorination at the meta position, a traditionally difficult position to access. rsc.org This strategy was successfully applied for labeling with fluorine-18. rsc.org

Table 2: Radiosynthesis of a Fluorinated Pyridine-Morpholine Analogue ([¹⁸F]FIPM)

| Step | Reagents and Conditions | Duration | Outcome | Reference |

|---|---|---|---|---|

| [¹⁸F]Fluorination | Precursor, [¹⁸F]F⁻, K₂CO₃/Kryptofix222, DABCO, DMSO | 20 min at 150°C | Formation of ¹⁸F-labeled protected intermediate | nih.gov |

| Deprotection | 6 M HCl | 20 min at 110°C | Removal of N-trityl protecting group | nih.gov |

| Purification | HPLC (C18 column, CH₃CN/H₂O mobile phase) | N/A | Isolation of [¹⁸F]FIPM with >97% radiochemical purity | nih.gov |

Stereoselective Synthetic Approaches for Morpholine Derivatives

The morpholine ring can contain stereocenters, and its specific stereochemistry can be crucial for biological activity. Therefore, stereoselective synthetic methods are essential for accessing enantiomerically pure morpholine derivatives.

One effective strategy involves using enantiomerically pure starting materials derived from the chiral pool. For example, amino acids like serine and threonine can serve as precursors for the stereoselective synthesis of morpholine-3-carboxylic acid derivatives. nih.gov In a polymer-supported synthesis, immobilized Fmoc-protected amino acids are used as the starting point. Following N-alkylation and N-sulfonylation/acylation on the solid phase, the target morpholine derivatives are formed via a cleavage and cyclization step, often mediated by trifluoroacetic acid. The inclusion of a reducing agent like triethylsilane during cleavage can lead to the stereoselective formation of the saturated morpholine ring. nih.gov

Transition metal catalysis also plays a key role in the stereoselective construction of the morpholine ring. Palladium-catalyzed carboamination reactions have been developed to synthesize cis-3,5-disubstituted morpholines. e3s-conferences.org This intramolecular reaction proceeds from a substituted ethanolamine derivative containing an appropriately placed alkene, reacting with an aryl or alkenyl bromide. The reaction typically yields the morpholine product as a single stereoisomer. e3s-conferences.org This method provides access to various substituted morpholines, including fused bicyclic systems. e3s-conferences.org

These approaches highlight the importance of controlling stereochemistry during the synthesis of the morpholine heterocycle, ensuring access to specific, biologically relevant isomers.

Table 3: Overview of Stereoselective Syntheses for Morpholine Derivatives

| Method | Key Starting Materials | Key Steps | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Polymer-Supported Synthesis | Immobilized Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH | Solid-phase N-alkylation/acylation, TFA-mediated cleavage/cyclization with triethylsilane | Stereoselective formation of morpholine-3-carboxylic acids | nih.gov |

Medicinal Chemistry and Biological Activity of 4 5 Fluoropyridin 2 Yl Morpholine Derivatives

Role of Morpholine (B109124) and Fluoropyridine Scaffolds in Modulating Biological Activity

The morpholine ring, a saturated six-membered heterocycle, is frequently incorporated into bioactive molecules to enhance potency and selectivity. Current time information in Bangalore, IN.smolecule.com Its nitrogen atom can act as a base, while the oxygen atom can participate in hydrogen bonding with biological targets. nih.govtandfonline.com This dual nature allows for optimized interactions within a target's binding site, which can lead to increased potency. nih.gov For instance, the morpholine moiety can orient substituents correctly for optimal binding or become an integral part of the pharmacophore for specific enzyme inhibitors. Current time information in Bangalore, IN.nih.gov

Beyond direct target interactions, the morpholine and fluoropyridine scaffolds significantly influence a compound's pharmacokinetic properties, often referred to as "drug-likeness." The morpholine ring is well-regarded for its ability to improve a molecule's physicochemical profile. Current time information in Bangalore, IN.smolecule.com It often enhances aqueous solubility and metabolic stability, which are crucial for oral bioavailability. nih.govtandfonline.com The ring's chair-like conformation and balanced lipophilic-hydrophilic character contribute to improved absorption and distribution characteristics. tandfonline.comnih.gov In central nervous system (CNS) drug discovery, the morpholine moiety has been shown to improve permeability across the blood-brain barrier. tandfonline.comnih.gov

Similarly, the fluoropyridine moiety contributes favorably to a compound's drug-like properties. The strategic placement of a fluorine atom can increase a molecule's lipophilicity, which can enhance membrane permeability. e3s-conferences.orgnih.gov The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage and thereby improving the compound's stability in vivo. nih.gov The use of fluorine-18 (B77423), a positron-emitting isotope, in fluoropyridine scaffolds is also a key strategy in the development of radiotracers for Positron Emission Tomography (PET) imaging, allowing for non-invasive in vivo visualization and pharmacokinetic studies. mdpi.com The synergistic effect of combining these two scaffolds can result in derivatives with an optimized balance of potency, selectivity, and favorable pharmacokinetic properties essential for successful drug development. Current time information in Bangalore, IN.mdpi.com

Pharmacological Profiling and Target Identification

The pharmacological assessment of 4-(5-Fluoropyridin-2-yl)morpholine derivatives has revealed their potential as modulators of various biological targets, particularly protein kinases. This profiling relies on a suite of in vitro assays to determine activity, identify molecular targets, and establish selectivity.

The initial evaluation of novel compounds involves a variety of in vitro assays to quantify their biological activity. For kinase inhibitors, these typically include enzymatic assays and cell-based assays.

Enzymatic Inhibition Assays: These assays directly measure the ability of a compound to inhibit the activity of an isolated, purified enzyme. The potency is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, derivatives containing a fluoropyridine-morpholine backbone have been tested against kinases like Leucine-Rich Repeat Kinase 2 (LRRK2), Glycogen Synthase Kinase 3β (GSK-3β), and Phosphoinositide 3-Kinase (PI3K). nih.govnih.govfrontiersin.org

Antiproliferative Assays: For potential anticancer agents, cytotoxicity is measured against various cancer cell lines. The MTT assay is a common colorimetric method used to determine cell viability, with results also expressed as IC50 values. frontiersin.org

The table below summarizes the in vitro activity of selected compounds featuring the morpholine and fluoropyridine or related scaffolds.

| Compound/Scaffold | Target/Assay | Potency (IC50/EC50) | Source |

| 4-(6-Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM) | LRRK2 (enzymatic) | IC50 = 8.0 nM | nih.gov |

| 4-(5-fluoro-2-(4-methoxyphenyl)-1H-benzimidazol-6-yl)morpholine | α-Glucosidase (enzymatic) | IC50 = 0.18 ± 0.01 µg/mL | jchemrev.com |

| Pyrido[3,2-d]pyrimidine derivative with 2-fluoropyridin-4-yl | PI3Kα (enzymatic) | IC50 = 241 nM | nih.gov |

| Pyrido[3,2-d]pyrimidine derivative with 2-fluoropyridin-4-yl | ERK2 (enzymatic) | IC50 = 139 nM | nih.gov |

| 2,4-dimorpholinopyrimidine-5-carbonitrile derivative (17p) | PI3Kα (enzymatic) | IC50 = 31.8 ± 4.1 nM | frontiersin.org |

| 2,4-dimorpholinopyrimidine-5-carbonitrile derivative (17p) | PI3Kδ (enzymatic) | IC50 = 15.4 ± 1.9 nM | frontiersin.org |

| RAF Inhibitor with morpholinopyridin core (Compound 15) | pMEK (cellular) | EC50 = 0.05 μM | acs.org |

| RAF Inhibitor with morpholinopyridin core (Compound 15) | Cell Proliferation (Calu-6) | EC50 = 0.28 μM | acs.org |

This table is interactive. Click on the headers to sort.

Identifying the specific molecular targets of a compound is a crucial step in understanding its mechanism of action. For derivatives of this compound, a primary focus has been on protein kinases, which are key regulators of cellular processes and are frequently dysregulated in diseases like cancer and neurodegenerative disorders.

Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations that increase LRRK2 kinase activity are strongly associated with Parkinson's disease. A derivative, 4-(6-Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM), was specifically designed and synthesized as a potent LRRK2 inhibitor. nih.gov Its high binding affinity makes it a candidate for developing PET tracers to visualize LRRK2 in the brain, aiding in disease diagnosis and monitoring. nih.gov

Phosphoinositide 3-Kinase (PI3K) / mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical signaling cascade that controls cell growth and survival; its deregulation is a hallmark of many cancers. nih.gov Several series of compounds incorporating morpholine and a pyridine-like (e.g., pyrrolopyrimidine, pyrimidine) core have been developed as potent inhibitors of PI3Kα and/or mTOR. frontiersin.orgnih.gov The morpholine group in these inhibitors often forms a key hydrogen bond with Val851 in the ATP binding pocket of PI3Kα, anchoring the molecule for potent inhibition. frontiersin.org

Glycogen Synthase Kinase 3β (GSK-3β): This kinase is implicated in the pathology of Alzheimer's disease through its role in tau protein hyperphosphorylation. Novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones were developed as potent GSK-3β inhibitors with activity in animal models. nih.gov

RAF Kinases: As part of the MAPK signaling pathway, RAF kinases are important targets in RAS-mutant cancers. A highly selective RAF inhibitor incorporating a 6-morpholinopyridin-4-yl core demonstrated potent cellular activity and inhibition of downstream signaling. acs.org

α-Glucosidase: This enzyme is a target for managing type 2 diabetes. A series of 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives showed considerable α-glucosidase inhibitory activity, suggesting a different therapeutic application for this scaffold. jchemrev.com

A successful drug candidate must not only be potent against its intended target but also selective, with minimal activity against other related proteins to avoid off-target side effects. Kinase inhibitors are often profiled against a broad panel of kinases to determine their selectivity.

For example, the RAF inhibitor (compound 15) was found to be highly selective when evaluated using the KINOMEscan screening platform. acs.org This high selectivity is a key advantage, as it could reduce the potential for off-target toxicities that might be associated with less selective inhibitors. acs.org Similarly, a dual FLT3/Aurora kinase inhibitor was profiled for hERG inhibitory activity, a common off-target interaction that can lead to cardiac toxicity. The introduction of a specific piperazine (B1678402) moiety resulted in a desirable outcome, significantly reducing hERG affinity (IC50 > 25 μM) while maintaining high stability in liver microsomes.

In the development of PI3K inhibitors, isoform selectivity is a major consideration. Compound 17p, a 2,4-dimorpholinopyrimidine-5-carbonitrile derivative, showed significant inhibitory activity against PI3Kα and PI3Kδ, but also demonstrated significant selectivity against the PI3Kβ and PI3Kγ isoforms, as well as mTOR. frontiersin.org This refined selectivity profile is a critical attribute for advancing a compound toward clinical development.

Elucidation of Molecular Mechanisms of Biological Action

The biological effects of this compound derivatives are underpinned by their specific interactions at a molecular level. The unique structural and chemical properties of the morpholine ring, combined with the fluoropyridinyl moiety, allow these compounds to engage with various biological targets, leading to the modulation of key cellular pathways. tandfonline.comontosight.ai The following sections detail the molecular mechanisms through which these derivatives exert their biological actions.

Pathways of Interaction with Biological Macromolecules

The interaction of small molecules with biological macromolecules is a cornerstone of pharmacology. For derivatives of this compound, the morpholine ring is a key pharmacophore that contributes to their biological activity. tandfonline.com This saturated heterocyclic ring is metabolically stable and provides a versatile scaffold for chemical modifications. tandfonline.com The nitrogen atom in the morpholine ring is a key functional site, allowing for the attachment of various molecular scaffolds, which in turn influences the compound's interaction with biological targets. tandfonline.com

These compounds interact with macromolecules, such as proteins and enzymes, through a combination of hydrophobic and electrostatic interactions. researchgate.net The specific nature of these interactions dictates the compound's affinity and selectivity for its target. researchgate.net The presence of the fluorine atom on the pyridine (B92270) ring can significantly alter the electronic properties of the molecule, potentially leading to stronger interactions with the target protein through halogen bonding or by modifying the acidity of nearby protons. This can enhance the binding affinity and specificity of the compound.

Receptor Agonism/Antagonism

Derivatives of this compound have been investigated for their ability to act as antagonists at several G protein-coupled receptors (GPCRs). This antagonism involves the compound binding to the receptor but not activating it, thereby blocking the binding of the endogenous ligand and inhibiting the receptor's downstream signaling pathways.

One notable area of research involves the development of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.gov These compounds bind to an allosteric site on the receptor, distinct from the glutamate binding site, and reduce the receptor's response to glutamate. nih.gov A derivative, N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide, has been identified as a potent and selective mGlu5 NAM. nih.gov

Another significant application of this scaffold is in the development of dual orexin (B13118510) receptor antagonists (DORAs). Orexin receptors (OX1R and OX2R) are involved in regulating wakefulness. nih.gov Antagonists of these receptors are being explored for the treatment of insomnia. nih.gov A compound, [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone, has been identified as a potent dual orexin receptor antagonist. nih.gov

| Compound | Target Receptor | Activity | Reference |

|---|---|---|---|

| N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide | Metabotropic glutamate receptor subtype 5 (mGlu5) | Negative Allosteric Modulator (NAM) | nih.gov |

| [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone | Orexin 1 and Orexin 2 Receptors (OX1R/OX2R) | Dual Antagonist | nih.gov |

Enzyme Inhibition Mechanisms

The this compound scaffold is a feature in a number of compounds designed as enzyme inhibitors. tandfonline.comevitachem.com The mechanism of inhibition often involves the compound binding to the active site of the enzyme, preventing the natural substrate from binding and thus blocking the enzyme's catalytic activity. In some cases, these can be mechanism-based inhibitors, where the enzyme processes the inhibitor, leading to a covalent modification and irreversible inactivation of the enzyme. nih.gov The inclusion of fluorine can be beneficial for such inhibitors. nih.gov

Derivatives containing the morpholine ring have shown inhibitory activity against a range of enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and carbonic anhydrases. tandfonline.com For instance, certain morpholine-containing compounds have demonstrated potent inhibition of AChE and BuChE, enzymes relevant to neurodegenerative diseases. tandfonline.com

Specifically, derivatives of 2-(morpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-one have been identified as orally active inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in various diseases, including Alzheimer's disease. tandfonline.com

| Compound Class | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Morpholine ligand containing Pd(II) complexes | Acetylcholinesterase (AChE) | 5.23 µM | tandfonline.com |

| Morpholine ligand containing Pd(II) complexes | Butyrylcholinesterase (BuChE) | 4.58 µM | tandfonline.com |

| 2-(Alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones | Glycogen Synthase Kinase 3β (GSK-3β) | Data not specified in provided context | tandfonline.com |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Structural Features for Biological Activity

The biological activity of 4-(5-Fluoropyridin-2-yl)morpholine and its derivatives is intrinsically linked to the interplay of its core structural components: the morpholine (B109124) ring and the 5-fluoropyridine moiety.

The morpholine ring is a privileged pharmacophore in medicinal chemistry due to its metabolic stability and ability to improve the pharmacokinetic profile of a molecule. tandfonline.comnih.govsci-hub.se The secondary nitrogen atom in the morpholine ring is a versatile site for substitution, allowing for the creation of a diverse range of derivatives with tailored biological activities. tandfonline.com The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, which can be crucial for binding to biological targets. pensoft.net In various studies, the morpholine moiety has been shown to be essential for the activity of compounds targeting a range of biological targets, including enzymes and receptors. tandfonline.comnih.gov

The fluoropyridine moiety also plays a critical role in the biological activity of these compounds. The fluorine atom, being highly electronegative, can significantly alter the electronic properties of the pyridine (B92270) ring, influencing its pKa and its ability to participate in various interactions. The position of the fluorine atom on the pyridine ring is a key determinant of biological activity. For instance, in a series of 2-(heteroaryl-cycloalkyl)-1H-indoles developed as tauopathy PET radiotracers, moving the fluorine atom from one position to another on the pyridine ring led to changes in binding affinity. acs.org Specifically, moving the fluorine from the 6-position to the 5-position of the pyridine ring was explored to understand its impact on binding characteristics. acs.orgnih.gov

In the context of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, the combination of a morpholine ring and a fluoropyridine has been explored. researchgate.net A study on 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones highlighted the importance of these moieties for potent inhibitory activity. researchgate.net While the core is different, the findings underscore the favorable properties conferred by the fluoropyridin-morpholine combination.

The table below summarizes the key structural features and their general impact on biological activity.

| Structural Feature | General Impact on Biological Activity |

| Morpholine Ring | Enhances metabolic stability and pharmacokinetic properties. tandfonline.comnih.govsci-hub.se The nitrogen atom allows for versatile substitutions to modulate activity. tandfonline.com The oxygen atom can act as a hydrogen bond acceptor. pensoft.net |

| Fluorine on Pyridine Ring | Modulates the electronic properties and pKa of the pyridine ring. acs.org Its position is critical for binding affinity and selectivity. acs.orgnih.gov |

| Substitution on Morpholine Ring | Introduction of alkyl groups can influence potency and pharmacokinetic profiles. researchgate.net |

| Substitution on Pyridine Ring | The nature and position of other substituents on the pyridine ring can fine-tune the biological activity. |

Computational Approaches in SAR and QSAR Modeling

Computational modeling has become an indispensable tool in drug discovery, providing insights into the molecular interactions that govern biological activity and guiding the design of more potent and selective compounds. researchgate.net

3D-QSAR is a computational technique that correlates the biological activity of a set of compounds with their 3D molecular properties, such as steric and electrostatic fields. mdpi.com This method provides a 3D map of the chemical features that are important for activity, offering a visual guide for drug design. nih.govnih.gov The most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com

For morpholine-containing compounds, 3D-QSAR studies have been successfully applied to understand their SAR. nih.gov In a study of GSK-3β inhibitors with a pyrimidinone scaffold, a 3D-QSAR model was developed using the PHASE module of Schrödinger, leading to a statistically significant model. researchgate.net Such models can identify key steric and electronic features of the morpholine and fluoropyridine moieties that are crucial for their inhibitory activity. For instance, a 3D-QSAR model could reveal that a bulky substituent at a particular position on the morpholine ring is detrimental to activity, while an electron-withdrawing group on the pyridine ring is favorable.

The general steps in a 3D-QSAR study are outlined in the table below.

| Step | Description |

| 1. Dataset Selection | A set of compounds with known biological activities is selected. |

| 2. Molecular Modeling | 3D structures of the compounds are generated and optimized. |

| 3. Molecular Alignment | The compounds are aligned based on a common scaffold or pharmacophore. |

| 4. Calculation of Molecular Fields | Steric and electrostatic fields (for CoMFA) or other similarity indices (for CoMSIA) are calculated. |

| 5. Statistical Analysis | Partial Least Squares (PLS) analysis is used to correlate the molecular fields with the biological activities, generating a 3D-QSAR model. |

| 6. Model Validation | The predictive power of the model is assessed using a test set of compounds. |

Ligand-based drug design is a computational approach used when the 3D structure of the biological target is unknown. biosolveit.de This method relies on the knowledge of existing ligands that bind to the target to infer the properties of the binding site and design new, improved ligands. biosolveit.de The principle is that molecules with similar structures are likely to have similar biological activities.

For this compound and its analogues, ligand-based design can be employed by comparing a series of known active compounds. By identifying the common structural features (pharmacophore) required for activity, new molecules can be designed that incorporate this pharmacophore while having improved properties. Tools like scaffold hopping and analog hunting can be used to explore chemical space for novel scaffolds or similar compounds. biosolveit.de

Matched Molecular Pair Analysis (MMPA) is a powerful tool in medicinal chemistry for understanding the effects of small, specific structural changes on the properties of a molecule. knime.comblogspot.comresearchgate.net It involves the automated identification of pairs of molecules that differ only by a single, well-defined structural transformation, such as the substitution of a hydrogen atom with a fluorine atom. knime.comresearchgate.net By analyzing the change in a property (e.g., biological activity, solubility) across many such pairs, a statistically robust prediction of the effect of that transformation can be made. nih.gov

In the context of this compound, MMPA can be used to systematically evaluate the impact of modifying different parts of the molecule. For example, an analysis could compare the activity of a large set of compounds where a methyl group is replaced by an ethyl group on the morpholine ring, or where the fluorine on the pyridine ring is moved to a different position. This provides a data-driven approach to guide lead optimization. knime.com

The table below illustrates a hypothetical MMPA transformation.

| Core Structure | Transformation | Property Change (ΔpIC50) |

| 4-(pyridin-2-yl)morpholine | H → 5-F | +0.5 |

| 4-(pyridin-2-yl)morpholine | H → 4-F | +0.2 |

| 4-(pyridin-2-yl)morpholine | H → 6-F | -0.1 |

Predictive Models for Activity and Selectivity

Predictive QSAR models are developed to forecast the biological activity and selectivity of new chemical entities before their synthesis, thereby saving time and resources. nih.govnih.gov These models are built using a training set of compounds with known activities and are then validated using an external test set to ensure their predictive power. nih.govbiorxiv.org

The development of such models for compounds related to this compound would involve calculating a variety of molecular descriptors (e.g., electronic, steric, topological) for a series of analogues. pensoft.net Statistical methods like multiple linear regression or machine learning algorithms are then used to build a mathematical equation that links these descriptors to the observed activity. pensoft.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. mdpi.comhmdb.ca By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-(5-Fluoropyridin-2-yl)morpholine, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be employed to provide a complete structural picture.

¹H NMR: The proton NMR spectrum would confirm the number of different types of protons and their neighboring environments. Based on the structure, a set of distinct signals is expected for the pyridine (B92270) and morpholine (B109124) ring protons. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. hmdb.cahmdb.camdpi.com Given the molecule's structure, nine distinct signals would be anticipated in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, O, F) and the aromaticity of the pyridine ring.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial and highly sensitive technique for characterization. wikipedia.orgbiophysics.orgd-nb.info It provides specific information about the fluorine atom's environment. A single signal would be expected for the fluorine atom at the C-5 position of the pyridine ring. The chemical shift and coupling constants to adjacent protons (³J(H,F)) and carbons (J(C,F)) would further confirm its position.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.1 | d (doublet) | H-6 (Pyridine) |

| ~7.4 | dd (doublet of doublets) | H-4 (Pyridine) | |

| ~6.7 | dd (doublet of doublets) | H-3 (Pyridine) | |

| ¹H | ~3.8 | t (triplet) | -O-CH₂- (Morpholine) |

| ~3.5 | t (triplet) | -N-CH₂- (Morpholine) | |

| ¹³C | ~158 (d) | d (doublet, ¹J(C,F)) | C-5 (Pyridine) |

| ~155 | s (singlet) | C-2 (Pyridine) | |

| ~138 (d) | d (doublet, ²J(C,F)) | C-6 (Pyridine) | |

| ~125 (d) | d (doublet, ²J(C,F)) | C-4 (Pyridine) | |

| ~108 (d) | d (doublet, ³J(C,F)) | C-3 (Pyridine) | |

| ¹³C | ~66 | s (singlet) | -O-CH₂- (Morpholine) |

| ~45 | s (singlet) | -N-CH₂- (Morpholine) | |

| ¹⁹F | ~ -120 to -140 | m (multiplet) | F-5 (Pyridine) |

Note: Predicted values are estimates based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. youtube.com It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

For this compound (C₉H₁₁FN₂O), the exact monoisotopic mass is 182.0855 g/mol . An HRMS analysis would be expected to yield a measured mass for the protonated molecule [M+H]⁺ that is within a very narrow tolerance (typically < 5 ppm) of the calculated value of 183.0928.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. nist.govnist.govmiamioh.edu The analysis of these fragments helps to piece together the molecular structure.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion | Description |

|---|---|---|

| 182 | [M]⁺˙ | Molecular Ion |

| 152 | [M - CH₂O]⁺˙ | Loss of formaldehyde (B43269) from morpholine ring |

| 125 | [M - C₂H₃NO]⁺˙ | Fragmentation of morpholine ring |

| 96 | [C₅H₃FN]⁺˙ | Fluoropyridine radical cation after loss of morpholine |

| 86 | [C₄H₈NO]⁺ | Morpholine cation |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic methods are essential for separating components of a mixture and are therefore critical for the purification and purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of a non-volatile solid like this compound. A sample is dissolved and injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and separation occurs based on the analyte's differential partitioning between the two phases. A detector, such as a UV-Vis spectrophotometer, measures the analyte as it elutes from the column. A pure sample would ideally show a single sharp peak. The area of this peak, relative to the total area of all peaks in the chromatogram, is used to quantify purity, which is often expected to be >95-99% for research and development purposes.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. chemicalbook.com For this compound, its viability would depend on its boiling point and stability at the temperatures required for vaporization. In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a column (stationary phase). Separation is based on the compound's boiling point and interactions with the stationary phase. Like HPLC, it is used to assess purity, with a pure sample exhibiting a single peak.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. nih.govspectroscopyonline.commasterorganicchemistry.com Specific functional groups have characteristic absorption frequencies, making IR spectroscopy an excellent tool for identifying which functional groups are present in a molecule. The IR spectrum of this compound would display characteristic peaks corresponding to its structural features.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group/Bond |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Pyridine) |

| 2950-2800 | C-H Stretch | Aliphatic (Morpholine) |

| 1600-1450 | C=C and C=N Stretch | Aromatic Ring (Pyridine) |

| 1250-1200 | C-F Stretch | Aryl-Fluoride |

| 1360-1250 | C-N Stretch | Aryl-Amine (Pyridine-Morpholine) |

| 1140-1070 | C-O-C Stretch | Ether (Morpholine) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.govwikipedia.orglibretexts.org The technique involves diffracting a beam of X-rays off a single, well-ordered crystal of the material. By analyzing the pattern of diffracted X-rays, a 3D map of electron density can be generated, from which the precise positions of atoms, bond lengths, and bond angles can be determined.

For this compound, obtaining a suitable single crystal would allow for its complete solid-state structural elucidation. This analysis would provide unambiguous confirmation of the connectivity established by NMR and MS. Furthermore, it would reveal details about the molecule's conformation (e.g., the chair conformation of the morpholine ring) and how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-stacking. To date, no public entry for the crystal structure of this compound appears in crystallographic databases.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies on 4-(5-Fluoropyridin-2-yl)morpholine are not extensively detailed in the public domain, the principles of DFT allow for the prediction of key electronic properties. Such calculations would typically reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These parameters are crucial for understanding the molecule's reactivity, stability, and potential interaction sites for non-covalent bonding with biological targets. The fluorine atom on the pyridine (B92270) ring, for instance, would be expected to create a region of negative electrostatic potential, influencing its interaction with receptor sites.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the binding mode and affinity of a ligand to a target protein. nih.govresearchgate.net

Studies on morpholine-containing compounds have demonstrated their potential to interact with various biological targets, including enzymes implicated in neurodegenerative diseases. tandfonline.com For instance, molecular docking studies of morpholine (B109124) derivatives have shown favorable binding affinities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in Alzheimer's disease. tandfonline.com The morpholine moiety itself is recognized as a versatile pharmacophore, contributing to metabolic stability and offering a site for structural modifications to enhance potency and selectivity. tandfonline.com

In the context of this compound, docking studies would be essential to identify potential protein targets and elucidate the specific interactions driving binding. The nitrogen and oxygen atoms of the morpholine ring, along with the fluorine atom and nitrogen of the pyridine ring, are all capable of forming hydrogen bonds and other non-covalent interactions with amino acid residues in a protein's active site. nih.govnih.gov These interactions are critical for stabilizing the ligand-receptor complex and determining the compound's biological activity. f1000research.com

| Feature | Description |

| Methodology | Predicts the preferred orientation and binding affinity of a ligand to a target protein. |

| Key Interactions | Hydrogen bonds, hydrophobic interactions, and pi-alkyl interactions are crucial for stable binding. nih.gov |

| Morpholine Scaffold | A versatile pharmacophore known for metabolic stability and adaptability in drug design. tandfonline.com |

| Potential Targets | Enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are potential targets for morpholine derivatives. tandfonline.com |

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. nih.govnih.gov By simulating the movements of atoms and molecules, MD can offer deeper insights into the binding process and the flexibility of both the ligand and the target. nih.govmdpi.com

For this compound, MD simulations could be used to:

Assess the stability of the binding pose predicted by molecular docking. nih.gov

Investigate the conformational flexibility of the morpholine ring and the fluoropyridine moiety within the binding site.

Calculate the binding free energy, providing a more accurate estimation of binding affinity than docking alone. nih.gov

Identify key residues that are crucial for maintaining the stability of the complex. nih.gov

Recent advancements have shown that MD simulations can significantly improve the accuracy of binding affinity predictions, especially for flexible targets. nih.gov These simulations can reveal subtle conformational adjustments that are critical for optimal binding, which might be missed by static docking methods. biorxiv.org

In Silico Predictions for Pharmacokinetic and Pharmacodynamic Mechanisms

In silico tools are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. nih.gov

The absorption of a drug is a key determinant of its oral bioavailability. In silico models can predict various parameters related to absorption, such as intestinal absorption and cell permeability. For morpholine-containing compounds, their physicochemical properties, including lipophilicity and water solubility, are crucial for their absorption characteristics. tandfonline.com Some studies have shown that morpholine derivatives can possess favorable pharmacokinetic profiles, suggesting good absorption. tandfonline.com For instance, in silico predictions for certain benzothiazole (B30560) amide-functionalized imidazolium (B1220033) ionic liquids have shown good absorption profiles. researchgate.net

The ability of a compound to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system (CNS). nih.gov In silico models for BBB permeation are often based on molecular properties such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. nih.govnih.govresearchgate.net

| Parameter | Influence on BBB Permeation |

| Molecular Weight | Lower molecular weight is generally favored. |

| Lipophilicity (logP) | An optimal range of lipophilicity is required. |

| Polar Surface Area (PSA) | Lower PSA is generally associated with better permeation. preprints.org |

| Hydrogen Bonds | Fewer hydrogen bond donors and acceptors are typically better for passive diffusion across the BBB. |

Predicting the metabolic fate of a compound is crucial for understanding its duration of action and potential for drug-drug interactions. In silico metabolism prediction tools can identify potential sites of metabolism by cytochrome P450 (CYP) enzymes and other metabolic enzymes. nih.gov

The morpholine ring is generally considered to be metabolically stable. nih.gov However, the pyridine ring and the linkage to the morpholine group are potential sites for metabolism. Common metabolic reactions include oxidation, hydroxylation, and dealkylation. acibadem.edu.tr For example, studies on thioether-containing compounds have investigated S-oxidation and S-dealkylation as potential metabolic pathways. acibadem.edu.tr While specific metabolic studies on this compound are lacking, in silico models could predict the most likely metabolic transformations, guiding further experimental investigation.

Excretion Mechanisms

Detailed computational studies specifically investigating the excretion mechanisms of this compound are not extensively available in the public domain. However, general principles of computational ADME prediction can be applied to hypothesize its likely routes of elimination.

In silico models for predicting excretion typically rely on the physicochemical properties of a molecule, such as its molecular weight, lipophilicity (logP), and pKa, to estimate its clearance pathways. researchgate.net These models often employ machine learning algorithms trained on large datasets of known compounds to classify them as being primarily cleared by renal or hepatic mechanisms. mdpi.com For instance, binary classification models can predict the fraction of a drug excreted unchanged in urine (fe) based on its chemical structure. researchgate.net

The total clearance of a compound is a combination of hepatic and renal clearance. frontiersin.org Computational tools can predict total clearance and also potential interactions with renal uptake transporters like the organic cation transporter 2 (OCT2), which plays a significant role in the disposition and renal clearance of many drugs. frontiersin.org

While specific data for this compound is not available, in silico ADME profiling of other morpholine-containing compounds has been performed. For example, studies on 2-aminothiazol-4(5H)-one derivatives containing a morpholine moiety have shown favorable predicted excretion parameters for many of the tested compounds, suggesting good bioavailability. mdpi.com

The prediction of metabolic fate is also closely linked to excretion. Computational tools like FAME 3 can predict sites of metabolism for both phase 1 and phase 2 reactions. univie.ac.at The identification of potential metabolites is crucial, as their properties will also dictate their excretion pathways.

Table 1: General in silico Predictions for Excretion Pathways

| Predicted Parameter | Typical Computational Model Output | General Interpretation for a Novel Compound |

| Primary Clearance Route | Renal / Hepatic / Balanced | Indicates the main organ system responsible for elimination. |

| Fraction excreted unchanged (fe) | Value between 0 and 1 | A high value suggests significant renal clearance of the parent drug. |

| Total Clearance (CL) | log(ml/min/kg) | Predicts the overall rate of elimination from the body. frontiersin.org |

| OCT2 Substrate/Inhibitor | Yes / No | Predicts potential for active renal secretion. frontiersin.org |

It is important to note that these are generalized predictions, and experimental verification is necessary to confirm the actual excretion mechanisms of this compound.

Preclinical Research and Chemical Biology Applications

Utility as a Chemical Probe for Biological Processes

While 4-(5-Fluoropyridin-2-yl)morpholine itself is primarily categorized as a heterocyclic building block, its structural components are frequently incorporated into more complex molecules designed as chemical probes. bldpharm.com A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. nih.gov The design of such probes is a rational process, often involving the synthesis and cell-based application of molecules to quantify drug-target occupancy and understand molecular pharmacology. nih.gov

The utility of the this compound scaffold in this context stems from the distinct properties of its two core components:

Morpholine (B109124) Ring : The morpholine ring is a saturated heterocycle that is considered a versatile pharmacophore in drug development. tandfonline.com It is known for conferring metabolic stability and a favorable biological profile. tandfonline.com From a synthetic standpoint, the secondary nitrogen atom in the morpholine ring is a versatile functional site, allowing for a wide variety of modifications to tailor the molecule for specific biological targets. tandfonline.com The replacement of other heterocyclic rings, like piperidine, with a morpholine can lead to significant improvements in a compound's properties, such as reducing off-target effects. For example, in the development of Checkpoint Kinase 1 (CHK1) inhibitors, a morpholin-2-yl-methyl derivative delivered enhanced target affinity while showing minimal inhibition of the hERG ion channel, a common source of cardiac toxicity. acs.org

Fluoropyridine Moiety : The strategic placement of fluorine atoms is a common and effective strategy in medicinal chemistry to modulate a compound's properties. researchgate.net The introduction of fluorine can enhance metabolic stability, as seen in the development of Steroid Receptor Coactivator 3 (SRC-3) inhibitors where fluorination of the pyridine (B92270) moiety led to a prolonged half-life. nih.gov Fluorine can also influence potency, selectivity, and brain penetration. researchgate.net The fluoropyridine motif is found in a number of tool compounds used for kinase interrogation. nih.gov

Together, these features make the this compound scaffold a desirable component for creating sophisticated chemical probes to investigate biological pathways and validate therapeutic targets. nih.govunimi.it

Integration into Drug Discovery and Lead Optimization Programs

The this compound scaffold and its close analogs are integral to numerous drug discovery and lead optimization programs targeting a range of diseases. Lead optimization is a critical phase in drug discovery where a "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties to produce a preclinical candidate. The morpholine and fluoropyridine moieties are often key to achieving these improvements. acs.orgnih.gov

Key examples of its integration include:

Kinase Inhibitors for Oncology : The scaffold is a component of inhibitors targeting kinases involved in cancer. In the pursuit of selective RAF inhibitors for RAS mutant cancers, a related bromo-fluoropyridinyl-morpholine derivative served as a key intermediate in synthesizing compounds that target the RAF dimerization pathway. acs.org Similarly, multiparameter optimization of CHK1 inhibitors for cancer therapy led to a clinical candidate featuring a morpholin-methyl-amino-trifluoromethyl-pyridine core, which provided potent and selective activity. acs.org The arylmorpholine scaffold has also been instrumental in developing isoform-specific inhibitors for phosphoinositide 3-kinases (PI3-Ks), which are crucial signaling enzymes. ucsf.edu

LRRK2 Inhibitors for Parkinson's Disease : In the search for treatments for Parkinson's disease, inhibitors of the Leucine-rich repeat kinase 2 (LRRK2) are a major focus. Optimization of a pyrrolo[2,3-d]pyrimidine series resulted in the discovery of PF-06447475, a highly potent and selective LRRK2 inhibitor containing a morpholinyl group, which demonstrated brain penetration and in vivo activity. h1.co

Cannabinoid Receptor (CB2) Agonists : The this compound structure is a core component of agonists for the Cannabinoid Receptor type 2 (CB2). universiteitleiden.nl The CB2 receptor is a therapeutic target for inflammatory diseases. preprints.org Structure-kinetic relationship studies on a library of CB2 agonists showed that modifications to the morpholine substituent could modulate the ligand's residence time on the receptor, a key parameter in optimizing a drug's in vivo efficacy. universiteitleiden.nl

Anti-parasitic Drug Development : A hit-to-lead program targeting Trypanosoma cruzi, the parasite that causes Chagas disease, identified two promising subseries, one of which featured a 4-(2-pyridyl)morpholine substituent. acs.org While modifications to the morpholine ring itself (e.g., replacing it with piperazine) resulted in less potent compounds, the scaffold was a key part of the initial potent hits. acs.org

The following table summarizes the integration of the fluoropyridin-morpholine scaffold in various lead optimization programs.

| Program Target | Scaffold/Derivative Used | Therapeutic Area | Key Optimization Finding | Reference |

|---|---|---|---|---|

| RAF Kinase | 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine | Oncology | Used as an intermediate for selective RAF inhibitors targeting RAS mutant cancers. | acs.org |

| Checkpoint Kinase 1 (CHK1) | (R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile | Oncology | The morpholin-2-yl-methyl group enhanced CHK1 affinity with minimal hERG inhibition. | acs.org |

| Cannabinoid Receptor 2 (CB2) | 1-(4-(5-Fluoro-6-(morpholinomethyl)pyridin-2-yl)benzyl)imidazolidine-2,4-dione | Inflammatory Diseases | The morpholine substituent influences ligand-receptor kinetics and functional potency. | universiteitleiden.nl |

| Leucine-rich repeat kinase 2 (LRRK2) | 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile | Parkinson's Disease | Optimization of the morpholinyl-pyrimidine core led to a potent, selective, and brain-penetrant inhibitor. | h1.co |

| Trypanosoma cruzi | Indole-2-carboxamides with a 4-(2-pyridyl)morpholine substituent | Infectious Disease (Chagas) | The pyridyl-morpholine moiety was a key component of initial potent hit compounds. | acs.org |

Investigative Applications in Specific Biological Pathways (without clinical outcomes)

Compounds containing the this compound scaffold are valuable tools for the investigative study of specific biological pathways in a preclinical setting. These studies aim to understand the fundamental mechanisms of disease and the effects of modulating specific targets.

RAF-RAS-MEK Signaling Pathway : Derivatives containing the fluoropyridinyl-morpholine core are used to probe the RAF signaling cascade, which is frequently mutated in cancers. acs.org For instance, the compound N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide was shown to stabilize BRAF-CRAF dimers, a key mechanistic step in RAF inhibition. acs.org Such compounds allow researchers to study the downstream effects of RAF inhibition, like the phosphorylation of MEK, in cancer cell lines. acs.org

Cannabinoid Receptor Signaling : The endocannabinoid system plays a role in numerous physiological processes, and molecules built around the this compound core are used to dissect its signaling pathways. universiteitleiden.nlnih.gov In studies of the CB2 receptor, a library of agonists was synthesized to perform detailed structure-kinetic relationship (SKR) analyses. universiteitleiden.nl These investigations revealed how specific substitutions on the scaffold affect not just binding affinity but also the kinetics of the ligand-receptor interaction and the subsequent functional activity in G protein activation and β-arrestin recruitment pathways. universiteitleiden.nl Furthermore, synthetic cannabinoid agonists that include a morpholine moiety, such as WIN55,212-2, are used to investigate the peripheral mechanisms of CB1 receptor-dependent modulation of feeding and the role of the endocannabinoid system in respiration. nih.govnih.gov These compounds also help to explore the crosstalk between cannabinoid receptors and other signaling systems, like the Transient Receptor Potential (TRP) channels. frontiersin.org

Kinase Biology : The arylmorpholine scaffold is used to create inhibitors that can differentiate between various isoforms of phosphoinositide 3-kinases (PI3-Ks). ucsf.edu This allows researchers to probe the specific roles of each isoform in cellular processes like cell growth, differentiation, and motility, which was previously difficult due to the broad specificity of older inhibitors like LY294002. ucsf.edu Similarly, potent and selective inhibitors of LRRK2 containing a morpholine group are used to study the consequences of inhibiting this kinase, which is genetically linked to Parkinson's disease. h1.co

The table below highlights specific compounds and their applications in pathway investigation.

| Investigated Pathway | Compound/Scaffold | Biological Process Studied | Key Finding | Reference |

|---|---|---|---|---|

| RAF/RAS Signaling | RAF inhibitor based on a morpholinopyridin core | RAF dimerization and downstream signaling | Compound 15 was found to stabilize BRAF-CRAF dimers with an EC₅₀ of 0.16 μM. | acs.org |

| CB2 Receptor Kinetics | Library of agonists including a this compound core | Ligand-receptor binding kinetics and functional signaling | Lipophilicity on a specific position of the scaffold correlates with target residence time and functional potency. | universiteitleiden.nl |

| CB1 Peripheral Signaling | WIN55,212-2 (contains a morpholinyl methyl group) | Regulation of feeding | Peripheral, but not central, administration of the CB1 agonist promoted hyperphagia, indicating a peripheral mechanism. | nih.gov |

| PI3-Kinase Isoform Function | Arylmorpholine scaffold | Isoform-specific functions of PI3-Kinases | Identified the first selective inhibitors for p110β/p110δ isoforms, enabling specific pathway interrogation. | ucsf.edu |

Mechanistic Toxicological Insights from Research Profiling

In Vitro Safety Pharmacology Profiling Methodologies

The initial assessment of a compound's safety profile is conducted using in vitro safety pharmacology studies. europeanpharmaceuticalreview.com These studies are essential for identifying undesirable pharmacodynamic properties that could pose a risk to human safety. ich.org The process involves screening the compound against a panel of known biological targets, including receptors, ion channels, enzymes, and transporters, that are historically associated with adverse drug reactions (ADRs). eurofinsdiscovery.comresearchgate.net This screening is typically performed early in the drug discovery process, during the hit-to-lead or lead optimization phases, to guide the selection and refinement of chemical series. europeanpharmaceuticalreview.comresearchgate.net

The methodologies are generally tiered:

Tier 1 (Core Panels): These are broad screens designed to identify major potential liabilities at an early stage. eurofinsdiscovery.com A compound is tested at a single, high concentration (e.g., 10 µM) against a panel of the most critical off-targets known to cause safety issues. researchgate.net The goal is to flag problematic compounds or chemical series quickly. eurofinsdiscovery.com

Tier 2 (Lead Optimization Panels): For compounds that progress, these panels help to build structure-activity relationships (SAR) for both on-target potency and off-target activity. eurofinsdiscovery.com This allows chemists to design new analogs with improved selectivity. researchgate.net

Tier 3 (Comprehensive Profiling): Before selecting a candidate for first-in-human trials, a comprehensive profile is generated to provide a full mechanistic understanding of the compound's biological interactions. eurofinsdiscovery.com

These studies are designed to establish a concentration-effect relationship. ich.org The range of concentrations tested is selected to maximize the likelihood of detecting an effect on the test system. ich.org The results from these panels provide a "pharmacological fingerprint" of the compound, helping to predict potential clinical adverse effects. nih.gov

Below is an interactive table representing a typical Tier 1 in vitro safety panel that a compound like 4-(5-Fluoropyridin-2-yl)morpholine might be screened against.

| Target Class | Specific Target Example | Associated Potential Adverse Effect | Assay Type |

|---|---|---|---|

| GPCRs | Adrenergic α1 | Hypotension | Binding Assay |

| GPCRs | Dopamine D2 | Extrapyramidal symptoms | Binding Assay |

| GPCRs | Muscarinic M1 | Cognitive impairment, dry mouth | Binding Assay |

| Ion Channels | hERG (Kv11.1) | QT prolongation, Torsades de Pointes | Electrophysiology (Patch Clamp) |

| Ion Channels | Nav1.5 | Arrhythmias | Electrophysiology (Patch Clamp) |

| Ion Channels | Cav1.2 | Cardiovascular effects | Functional Assay |

| Enzymes | Cyclooxygenase (COX-1/COX-2) | GI toxicity, cardiovascular events | Enzymatic Assay |

| Enzymes | Phosphodiesterases (PDEs) | Various (cardiac, vascular effects) | Enzymatic Assay |

| Transporters | Serotonin Transporter (SERT) | CNS effects, drug-drug interactions | Uptake Assay |

Mechanisms of Potential Adverse Interactions with Biological Systems

Adverse interactions arise from a compound's off-target effects, which occur when it binds to unintended biomolecules like proteins, leading to undesirable biological responses. numberanalytics.com The molecular structure and binding affinity of a compound are key determinants of these effects. numberanalytics.com A molecule's shape, charge, and functional groups can lead to interactions with proteins that are not the primary therapeutic target. numberanalytics.com

For a molecule containing a morpholine (B109124) ring and a fluorinated pyridine (B92270), several potential interactions could be considered:

Morpholine Moiety: The morpholine ring is a common feature in many approved drugs. tandfonline.com Its inclusion can improve physicochemical properties such as solubility. However, its basic nitrogen atom can interact with various biological targets, including monoamine oxidases (MAO) or other amine receptors, potentially leading to off-target neurological or cardiovascular effects. tandfonline.comresearchgate.net